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Compound of Interest

Compound Name: 3-(Bromomethyl)-3-fluorooxetane

Cat. No.: B1289158 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a probable synthetic pathway for 3-(Bromomethyl)-3-
fluorooxetane, a key intermediate in the development of fluorinated pharmaceuticals and

agrochemicals. While a singular "first synthesis" publication is not readily identifiable in the

surveyed literature, this guide constructs a chemically sound and referenced route based on

established methodologies for the synthesis of analogous oxetane derivatives. The reactive

bromomethyl group allows for straightforward coupling with nucleophiles, and the fluorinated

oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of

active molecules.[1]

Physicochemical Properties
A summary of the known physical and chemical properties of the target compound and its

immediate precursor is provided below.

Table 1: Physicochemical Data of 3-(Bromomethyl)-3-fluorooxetane
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Property Value Source

CAS Number 865451-86-1

Molecular Formula C₄H₆BrFO MySkinRecipes

Molecular Weight 168.99 g/mol MySkinRecipes

Boiling Point 149.6 ± 25.0 °C (Predicted) MySkinRecipes

Density 1.66 ± 0.1 g/cm³ (Predicted) MySkinRecipes

Spectroscopic Data
¹H NMR, ¹³C NMR, IR, MS

available
[2]

Table 2: Physicochemical Data of 3-Fluoro-3-(hydroxymethyl)oxetane

Property Value Source

CAS Number 865451-85-0 [3]

Molecular Formula C₄H₇FO₂ [3]

Molecular Weight 106.10 g/mol [3]

Boiling Point 137.5 ± 15.0 °C (at 760 Torr) [3]

Proposed Synthetic Pathway
The synthesis of 3-(Bromomethyl)-3-fluorooxetane is most logically achieved through a two-

step process, beginning with the formation of the key intermediate, 3-Fluoro-3-

(hydroxymethyl)oxetane, followed by the bromination of the primary alcohol.

Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate Reduction
(e.g., LiAlH₄) 2-((Benzyloxy)methyl)-2-fluoropropane-1,3-diol Tosylation & Cyclization

(e.g., TsCl, NaH) 3-((Benzyloxy)methyl)-3-fluorooxetane De-benzylation
(e.g., H₂, Pd/C) 3-Fluoro-3-(hydroxymethyl)oxetane Bromination

(Appel Reaction or PBr₃) 3-(Bromomethyl)-3-fluorooxetane

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 3-(Bromomethyl)-3-fluorooxetane.
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Experimental Protocols
Part 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane
The synthesis of 3,3-disubstituted oxetanes can be achieved from appropriately substituted

dialkyl malonates.[4] This procedure outlines a plausible route to the key alcohol intermediate.

Step A: Reduction of Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate to 2-

((Benzyloxy)methyl)-2-fluoropropane-1,3-diol

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: A solution of diethyl 2-((benzyloxy)methyl)-2-fluoromalonate (1.0

equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of

lithium aluminum hydride (LiAlH₄) (2.0-2.5 equivalents) in anhydrous THF at 0 °C (ice bath).

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete

consumption of the starting material.

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water,

followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate

is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can

be purified by column chromatography.

Step B: Cyclization to 3-((Benzyloxy)methyl)-3-fluorooxetane

Tosylation: The diol from the previous step (1.0 equivalent) is dissolved in pyridine or

dichloromethane, and p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) is added

portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-tosylated

intermediate is formed (monitored by TLC).

Cyclization: Without isolating the tosylate, the reaction mixture is treated with a strong base

such as sodium hydride (NaH) (1.1-1.2 equivalents) to induce intramolecular Williamson

ether synthesis, forming the oxetane ring.[4]
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Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and

concentrated. The product is purified by column chromatography.

Step C: Deprotection to 3-Fluoro-3-(hydroxymethyl)oxetane

Hydrogenolysis: The protected oxetane is dissolved in a suitable solvent like ethanol or ethyl

acetate. Palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a

hydrogen atmosphere until the debenzylation is complete.

Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated

to yield 3-Fluoro-3-(hydroxymethyl)oxetane.

Part 2: Bromination of 3-Fluoro-3-
(hydroxymethyl)oxetane
The conversion of the primary alcohol to the corresponding bromide can be accomplished via

several methods. The Appel reaction is a common and effective choice.

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-3-

(hydroxymethyl)oxetane (1.0 equivalent) and anhydrous dichloromethane.

Reagent Addition: Add triphenylphosphine (PPh₃) (1.5 equivalents) and carbon tetrabromide

(CBr₄) (1.3 equivalents) to the cooled solution (0 °C).[5]

Reaction: The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to

room temperature.[5] The reaction progress is monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is concentrated under

reduced pressure. The residue is then purified by flash column chromatography on silica gel

to afford the pure 3-(Bromomethyl)-3-fluorooxetane.[5] The byproduct, triphenylphosphine

oxide, can be challenging to remove but may be precipitated out with a non-polar solvent or

by forming a complex with zinc chloride.[5]

An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃). This reaction

also typically proceeds with inversion of configuration via an Sₙ2 mechanism and is effective for

primary and secondary alcohols.[6][7]
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Workflow and Relationship Diagrams

Precursor Synthesis

Bromination (Appel Reaction)

Dissolve Diol in Pyridine

Add TsCl at 0°C

Stir at Room Temp

Add NaH

Work-up & Purify

Dissolve Alcohol in DCM

Proceed with Purified Intermediate

Add CBr₄ and PPh₃ at 0°C

Stir and Warm to RT

Concentrate

Purify by Chromatography
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Caption: Key experimental workflows for the synthesis of the target compound.

Starting Materials
(Malonate derivative, LiAlH₄, TsCl, NaH, CBr₄, PPh₃)

Synthetic Process
(Reduction, Cyclization, Bromination)

Key Intermediate
(3-Fluoro-3-(hydroxymethyl)oxetane)

Final Product
(3-(Bromomethyl)-3-fluorooxetane)

Applications
(Medicinal Chemistry, Agrochemicals)
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Caption: Logical relationship from starting materials to final application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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